molecular formula C9H10BrNO B1525743 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1254332-84-7

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1525743
CAS No.: 1254332-84-7
M. Wt: 228.09 g/mol
InChI Key: DAMUKFVLKNTFNK-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a brominated heterocyclic organic compound. It is characterized by a benzene ring fused to a 1,4-oxazine ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and alter cellular responses. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and impacting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression and cell signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, its presence in the cytoplasm can influence cell signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 6-bromohexan-1-ol with phosgene to form the oxazine ring. The reaction conditions typically require a controlled temperature and the presence of a suitable catalyst to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a useful building block for further functionalization.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: Research has explored the use of this compound in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for the development of drugs with specific pharmacological properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Comparison with Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with a bromine atom at the 7th position.

  • 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a sulfur atom instead of oxygen in the oxazine ring.

  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with a nitro group at the 6th position.

Uniqueness: 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both a bromine atom and a methyl group provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUKFVLKNTFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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